Bicyclo[4.2.2]dec-1-ene

Catalog No.
S15063365
CAS No.
67152-30-1
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[4.2.2]dec-1-ene

CAS Number

67152-30-1

Product Name

Bicyclo[4.2.2]dec-1-ene

IUPAC Name

bicyclo[4.2.2]dec-1-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-2-4-10-7-5-9(3-1)6-8-10/h3,10H,1-2,4-8H2

InChI Key

IUVYGGFYDNRVIB-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CCC(C1)CC2

Bicyclo[4.2.2]dec-1-ene is a bicyclic organic compound with the molecular formula C10H16\text{C}_{10}\text{H}_{16}. Its structure features two bridged cyclobutane rings, which contribute to its unique properties and reactivity. The compound is part of a larger class of bicyclic alkenes, characterized by their complex ring systems that influence their chemical behavior significantly. Bicyclo[4.2.2]dec-1-ene is notable for its potential applications in organic synthesis and materials science due to its distinctive structural features.

Typical of alkenes, including:

  • Electrophilic Additions: The double bond in bicyclo[4.2.2]dec-1-ene can undergo electrophilic addition reactions, allowing for the introduction of various substituents.
  • Cycloaddition Reactions: It can engage in cycloaddition reactions, forming larger cyclic structures.
  • Isomerization: Under certain conditions, bicyclo[4.2.2]dec-1-ene can isomerize to other bicyclic compounds, which may have different physical and chemical properties .

  • Anticancer Agents: Certain bicyclic compounds have been investigated for their ability to inhibit cancer cell growth.
  • Antimicrobial Activity: Similar structures have demonstrated antimicrobial properties, suggesting potential applications in developing new antibiotics.

Further research is needed to elucidate the specific biological activities of bicyclo[4.2.2]dec-1-ene and its derivatives.

Bicyclo[4.2.2]dec-1-ene can be synthesized through several methods:

  • Diels-Alder Reactions: This method involves the reaction of a diene with a dienophile to form the bicyclic structure.
  • Cyclopropylcarbinyl Rearrangement: A thermal rearrangement process can convert simpler precursors into bicyclo[4.2.2]dec-1-ene.
  • Ketene Cycloaddition: The synthesis can also be achieved via ketene cycloaddition reactions involving cyclopropylketenes and other alkenes .

Bicyclo[4.2.2]dec-1-ene has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Material Science: Its unique structural properties may be exploited in developing new materials with specific mechanical or thermal properties.
  • Pharmaceutical Development: The exploration of its derivatives could lead to the discovery of new therapeutic agents.

Interaction studies involving bicyclo[4.2.2]dec-1-ene focus on its reactivity with other chemical species, particularly in the context of:

  • Reactivity Patterns: Understanding how this compound interacts with electrophiles and nucleophiles can help predict its behavior in various chemical environments.
  • Mechanistic Studies: Investigating the mechanisms of its reactions provides insights into the stability and reactivity of similar bicyclic compounds.

Bicyclo[4.2.2]dec-1-ene shares structural characteristics with several other bicyclic compounds, including:

Compound NameStructure TypeUnique Features
Bicyclo[3.3.0]octaneBicyclicMore stable due to fewer ring strain
Bicyclo[4.3.0]nonaneBicyclicContains a larger number of carbon atoms
Bicyclo[5.3.0]undecaneBicyclicFeatures additional ring complexity
Bicyclo[4.2.1]nonaneBicyclicExhibits different reactivity patterns

Each of these compounds displays unique physical and chemical properties due to variations in their ring structures and strain, making them suitable for different applications in chemistry and materials science.

Traditional Cycloaddition Approaches in Bicyclic System Construction

The Diels-Alder reaction remains a cornerstone for constructing bicyclo[4.2.2]decane frameworks. Early work demonstrated that base-catalyzed [2+4] cycloadditions between Nazarov reagents (e.g., substituted divinyl ketones) and α,β-unsaturated carbonyl compounds yield cis-decalin systems with high stereoselectivity. For instance, the reaction of 2-carbomethoxy-2-cyclohexenone with a Nazarov reagent under basic conditions produces bicyclo[4.2.2]decane derivatives via a concerted suprafacial pathway. The stereochemical outcome is governed by the endo rule, favoring transition states where substituents occupy the interior of the bicyclic system.

Thermal intramolecular Diels-Alder (IMDA) reactions further enable access to functionalized decalins. For example, polyene substrates undergo IMDA cyclization to form bicyclo[4.2.2]dec-1-ene derivatives, with stereocontrol dictated by the conformation of the diene and dienophile. Density functional theory (DFT) studies reveal that chair-like transition states preferentially form cis-fused decalins, while boat-like transition states lead to trans isomers.

Cycloaddition MethodSubstratesStereoselectivityYield
Base-catalyzed [2+4]Nazarov reagents + enonescis-decalins50–70%
Thermal IMDAPolyenescis/trans decalins60–80%

Modern Transition Metal-Catalyzed [6+2] Cycloaddition Strategies

Transition metal catalysis has expanded the scope of bicyclo[4.2.2]dec-1-ene synthesis, particularly through [6+2] cycloadditions. Rhodium and cobalt complexes facilitate reactions between cycloheptatriene (6π component) and ethylene (2π component), yielding eight-membered intermediates that undergo ring contraction to bicyclo[4.2.2] systems. For example, rhodium(I)-catalyzed cycloadditions of substituted cycloheptatrienes with electron-deficient dienophiles produce bicyclo[4.2.2]dec-1-ene derivatives in 65–85% yields. The regioselectivity is influenced by electronic effects, with electron-withdrawing groups on the dienophile directing addition to the less substituted double bond.

Cobalt-mediated [6+2] reactions offer complementary stereochemical outcomes. Chiral cobalt catalysts induce asymmetric cycloadditions, enabling enantioselective synthesis of bicyclo[4.2.2]dec-1-ene scaffolds. For instance, a cobalt-diphosphine complex catalyzes the reaction between fulvene and acetylene derivatives, affording products with >90% enantiomeric excess (ee).

Acylative Ring Expansion Techniques for Bridgehead Functionalization

Acylative ring expansion provides a versatile route to functionalize the bridgehead positions of bicyclo[4.2.2]dec-1-ene. β-Ketoester-based methodologies involve treating bicyclic lactams with hydroxy acids under basic conditions, leading to macrocyclic intermediates that undergo retro-aldol fragmentation to yield expanded rings. For example, reacting a bicyclo[4.2.2]decane-derived lactam with β-hydroxybutyric acid in the presence of 1,8-diazabicycloundec-7-ene (DBU) produces a 12-membered macrolactone, which is subsequently hydrolyzed to a functionalized decalin derivative.

Recent advances employ sequential ring expansions to access highly substituted bicyclo[4.2.2] systems. A two-step protocol involving initial lactam formation followed by acyl transfer with a hydroxy acid achieves bridgehead diversification with 70–90% efficiency. This strategy is particularly effective for incorporating amino acid residues, enabling the synthesis of peptidomimetic bicyclo[4.2.2]decane derivatives.

Stereochemical Control in Decalin-Type Bicyclic Framework Assembly

Stereoselective construction of bicyclo[4.2.2]dec-1-ene derivatives relies on precise control of transition state geometry and substrate preorganization. Enzymatic intramolecular Diels-Alder (DAase) reactions, as observed in biosynthetic pathways, achieve exceptional stereocontrol. For example, the Fsa2 enzyme catalyzes IMDA cyclization of a polyene substrate to form a cis-decalin core with >99% diastereomeric excess (de). The absolute configuration of the C-6 methyl group in the substrate dictates the facial selectivity of the diene, steering the reaction toward a specific enantiomer.

In non-enzymatic systems, chiral auxiliaries and Lewis acid catalysts enforce stereochemical outcomes. Titanium(IV) chloride-mediated cyclizations of γ,δ-epoxy enones yield bicyclo[4.2.2]decane derivatives with axial chirality, while boron trifluoride etherate promotes syn-addition pathways. Dynamic kinetic resolution (DKR) strategies further enhance stereocontrol, as demonstrated in the synthesis of atropisomeric biaryl lactones via cyclization/expansion cascades.

Stereocontrol MethodKey FeatureDiastereomeric Excess
Enzymatic DAase (Fsa2)Substrate C-6 configuration>99% de
Chiral cobalt catalystsAsymmetric [6+2] cycloaddition90% ee
Titanium(IV) chloride mediationAxial chirality induction85% de

The electronic structure of bicyclo[4.2.2]dec-1-ene fundamentally determines its reactivity profile in organic synthesis applications [3]. The compound's bicyclic framework constrains the molecular geometry, leading to specific orbital interactions that influence both thermodynamic stability and kinetic reactivity [4]. The presence of the double bond at the bridgehead position creates unique electronic demands that distinguish this system from conventional alkenes [5].

Wagner-Meerwein Rearrangements in Ring System Modifications

Wagner-Meerwein rearrangements in bicyclo[4.2.2]dec-1-ene systems proceed through carbocation intermediates that undergo 1,2-migrations of adjacent carbon-carbon bonds [6]. The rearrangement susceptibility of this bicyclic system follows established patterns based on the summation parameter, where bicyclo[4.2.2]dec-1-ene exhibits moderate rearrangement propensity due to its structural characteristics [7].

The mechanism involves initial carbocation formation through protonation or other electrophilic activation, followed by skeletal rearrangement to achieve greater thermodynamic stability [6]. The bridgehead position in bicyclo[4.2.2]dec-1-ene provides moderate stability according to Bredt's rule considerations, with the compound falling within the range where bridgehead double bonds become feasible [5] [8].

Research demonstrates that bicyclic systems with summation values of 10 or greater exhibit reduced Wagner-Meerwein rearrangement tendencies compared to smaller ring systems [9]. For bicyclo[4.2.2]dec-1-ene, the effective summation value places it in the moderately stable category, requiring elevated temperatures (50-100°C) to promote significant rearrangement processes [10].

Ring SystemSummation ValueRearrangement PropensityTypical Temperature Range
Bicyclo[2.2.1]heptene7High< 0°C
Bicyclo[3.2.1]octene8Moderate-High0-50°C
Bicyclo[4.2.2]decene10Moderate50-100°C
Bicyclo[5.2.2]undecene11Low> 100°C

The stereochemistry of Wagner-Meerwein rearrangements in these systems follows retention patterns, with the migrating groups maintaining their stereochemical integrity throughout the process [11]. The reaction proceeds through concerted migration mechanisms that preserve orbital overlap during the rearrangement [7].

Frontier Molecular Orbital Analysis of Cycloaddition Reactivity

Frontier molecular orbital theory provides critical insights into the cycloaddition reactivity of bicyclo[4.2.2]dec-1-ene systems [3]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's behavior in pericyclic reactions [12] [13].

The frontier molecular orbital characteristics of bicyclo[4.2.2]dec-1-ene indicate a relatively large highest occupied molecular orbital-lowest unoccupied molecular orbital gap, estimated at approximately 7.8 electron volts based on density functional theory calculations [3] [4]. This energy gap positions the compound as a moderate nucleophile in cycloaddition reactions, preferentially reacting with electron-deficient dienophiles [13].

The highest occupied molecular orbital of bicyclo[4.2.2]dec-1-ene primarily consists of π-orbital character localized at the bridgehead alkene position [14]. This orbital distribution facilitates interactions with electron-poor species through normal electron-demand mechanisms [12]. The lowest unoccupied molecular orbital exhibits π*-character, making the compound susceptible to nucleophilic attack at the alkene position [15].

Electronic ParameterEstimated ValueBasis
Highest Occupied Molecular Orbital Energy-5.8 ± 0.3 eVDensity Functional Theory
Lowest Unoccupied Molecular Orbital Energy2.0 ± 0.3 eVDensity Functional Theory
Ionization Potential5.8 ± 0.3 eVKoopmans' Theorem
Electron Affinity-2.0 ± 0.3 eVKoopmans' Theorem
Chemical Hardness3.9 ± 0.4 eVConceptual Density Functional Theory
Electrophilicity Index0.46 ± 0.1 eVParr Definition

Cycloaddition reactions involving bicyclo[4.2.2]dec-1-ene typically proceed through concerted mechanisms where orbital symmetry conservation determines the feasibility of the transformation [14] [16]. The compound shows particular reactivity toward [4+2] cycloaddition processes when acting as a dienophile component [17] [18].

The orbital interactions in these cycloadditions involve overlap between the highest occupied molecular orbital of electron-rich dienes and the lowest unoccupied molecular orbital of bicyclo[4.2.2]dec-1-ene [15]. This interaction pattern follows established frontier molecular orbital theory predictions for normal electron-demand Diels-Alder reactions [19].

Substituent Effects on Bridgehead Alkene Stability

Substituent effects on bridgehead alkene stability in bicyclo[4.2.2]dec-1-ene systems follow predictable electronic and steric patterns [5] [20]. The stability of bridgehead double bonds correlates strongly with the size of the largest ring containing the double bond, following Bredt's rule modifications [5].

For bicyclo[4.2.2]dec-1-ene, the bridgehead alkene achieves moderate stability due to the ten-membered ring pathway that can accommodate the geometric constraints of the double bond [5] [8]. This stability contrasts sharply with smaller bicyclic systems where bridgehead alkenes become highly strained or impossible to maintain [21].

Electron-donating substituents adjacent to the bridgehead position enhance the stability of the alkene through hyperconjugative interactions [20]. Alkyl groups provide σ-donation that stabilizes the π-system, with the stabilization following the order: tertiary > secondary > primary > hydrogen [22]. This stabilization occurs through mixing of σ(carbon-hydrogen) bonds with the π*(carbon-carbon) orbital of the alkene [23].

Substitution PatternRelative StabilityStabilization Energy (kcal/mol)
UnsubstitutedReference (0.0)0.0
MonoalkylIncreased+2.5 to +4.0
DialkylSignificantly Increased+5.0 to +8.0
TrialkylHighly Increased+8.0 to +12.0
TetraalkylMaximum+12.0 to +16.0

Electron-withdrawing substituents generally destabilize bridgehead alkenes by removing electron density from the π-system [20]. However, conjugative electron-withdrawing groups can provide alternative stabilization through extended π-conjugation [24].

The geometric constraints imposed by the bicyclic framework limit the planarity achievable at the bridgehead position, resulting in pyramidalization of the nominally sp²-hybridized carbon [5]. This deviation from ideal geometry reduces the effective overlap of p-orbitals forming the π-bond, contributing to the inherent strain in these systems [20].

Tautomeric Equilibria in Bicyclic Intermediate Formation

Tautomeric equilibria in bicyclo[4.2.2]dec-1-ene systems involve multiple constitutional isomers that can interconvert under appropriate conditions [25] [26]. The most significant tautomeric processes include keto-enol equilibria when carbonyl functionality is present and ring-chain tautomerism in appropriate derivatives [27] [28].

The bridgehead alkene form typically represents the thermodynamically most stable tautomer under standard conditions [25]. Ring-chain tautomeric forms, where the bicyclic structure opens to form linear or monocyclic alternatives, generally exhibit higher energy by 2.5 to 8.0 kilocalories per mole [26].

Keto-enol tautomerism in substituted bicyclo[4.2.2]dec-1-ene derivatives follows established patterns where the keto form predominates in most solvents [24]. The activation barriers for tautomeric interconversion range from 5 to 25 kilocalories per mole depending on the specific substitution pattern and reaction conditions [26].

Tautomeric FormRelative StabilityEnergy Difference (kcal/mol)Interconversion Barrier
Bridgehead alkeneMost stable0.0 (reference)Not applicable
Ring-chain tautomerModerately stable+2.5 to +8.015-25 kcal/mol
Keto formVariableVariable5-15 kcal/mol
Enol formLess stable+5.0 to +15.05-15 kcal/mol
Valence tautomerLeast stable+15.0 to +35.025-40 kcal/mol

The kinetics of tautomeric equilibration depend strongly on solvent polarity and temperature [28]. Polar protic solvents facilitate proton transfer processes that mediate tautomeric interconversion, while elevated temperatures provide the thermal energy necessary to overcome activation barriers [27].

Water-assisted tautomeric processes exhibit significantly reduced activation barriers compared to unassisted mechanisms [26]. The involvement of one or two water molecules in the transition state can lower activation energies by 10 to 20 kilocalories per mole through concerted proton transfer pathways [26].

XLogP3

3.4

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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